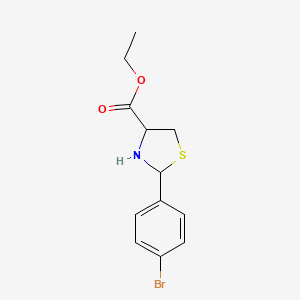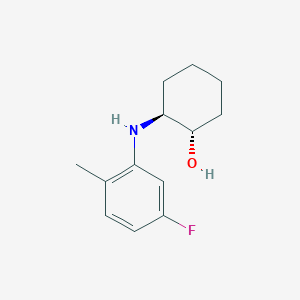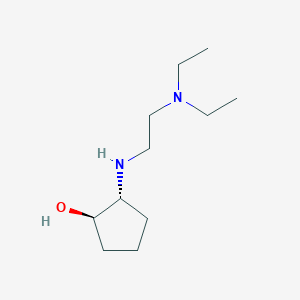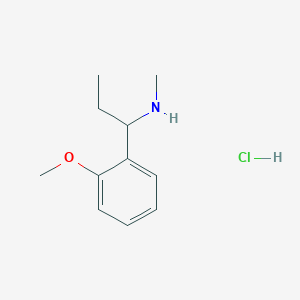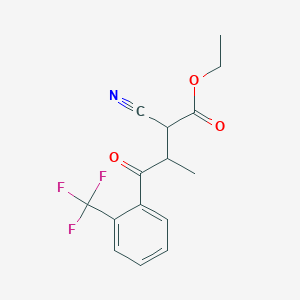
Ethyl 2-cyano-3-methyl-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-3-methyl-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate is a complex organic compound characterized by its unique structure, which includes a cyano group, a trifluoromethyl group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-methyl-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate typically involves multi-step organic reactions. One common method includes the cyanoacetylation of appropriate precursors, followed by esterification and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, reducing production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-cyano-3-methyl-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-3-methyl-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Its potential therapeutic properties are being explored for the development of new medications, particularly in the treatment of diseases involving specific molecular targets.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which Ethyl 2-cyano-3-methyl-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-cyano-3-methyl-4-oxo-4-phenylbutanoate: Similar structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.
Methyl 2-cyano-3-methyl-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its physical properties and reactivity.
Uniqueness
This compound stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring high stability and specific interactions with molecular targets.
Propiedades
Fórmula molecular |
C15H14F3NO3 |
|---|---|
Peso molecular |
313.27 g/mol |
Nombre IUPAC |
ethyl 2-cyano-3-methyl-4-oxo-4-[2-(trifluoromethyl)phenyl]butanoate |
InChI |
InChI=1S/C15H14F3NO3/c1-3-22-14(21)11(8-19)9(2)13(20)10-6-4-5-7-12(10)15(16,17)18/h4-7,9,11H,3H2,1-2H3 |
Clave InChI |
HELONCRAXULTEB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C#N)C(C)C(=O)C1=CC=CC=C1C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-Ethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281446.png)
![2-{[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B15281450.png)


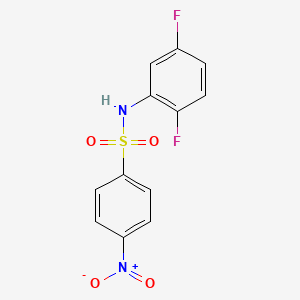

![3-benzyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium](/img/structure/B15281486.png)

![2-((3-Benzyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B15281496.png)
